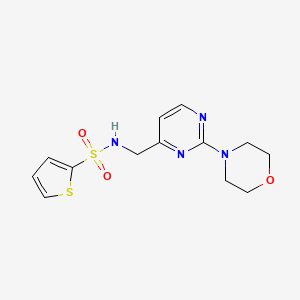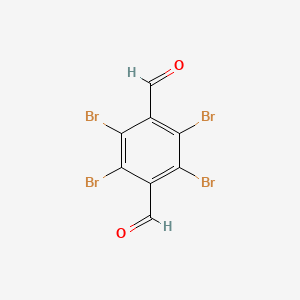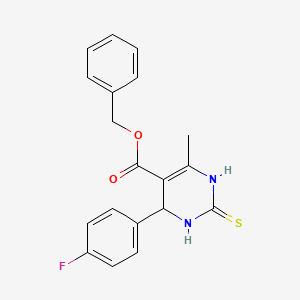![molecular formula C11H17N3O4 B2791205 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1824147-46-7](/img/structure/B2791205.png)
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Mécanisme D'action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction and can be removed afterwards with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The presence of the boc group suggests that it may be involved in reactions where amine groups need to be protected .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can affect the compound’s solubility and stability .
Result of Action
The use of the boc group in protecting amines during reactions can help prevent unwanted side reactions, thereby increasing the efficiency and selectivity of the synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For example, the addition and removal of the BOC group require specific conditions: the addition requires aqueous conditions and a base, while the removal requires strong acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then introduced into the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficient and sustainable production . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc-protected amino group and are used in peptide synthesis.
Methoxycarbonyl derivatives: Similar to Boc-protected compounds but with different stability and reactivity profiles.
Uniqueness
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a Boc-protected amino group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields of research and industry .
Propriétés
IUPAC Name |
2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)14(4)13-7/h5H,6H2,1-4H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQMUKIGZLWYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2791131.png)
![1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2791132.png)

![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2791134.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)
![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine](/img/structure/B2791140.png)
![ethyl 6-methyl-2-oxo-4-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2791142.png)

